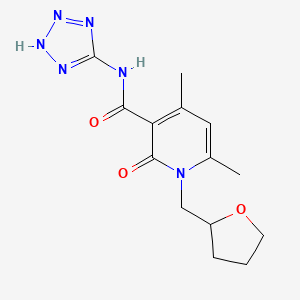![molecular formula C15H16ClN5O B12164577 2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12164577.png)
2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that features a unique combination of indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 6-chloroindole, is synthesized through a Fischer indole synthesis or by direct chlorination of indole.
Acylation: The indole derivative undergoes acylation with chloroacetyl chloride to form 2-(6-chloro-1H-indol-1-yl)acetyl chloride.
Triazole Formation: The triazole ring is introduced by reacting the acetyl chloride with 3-(propan-2-yl)-1H-1,2,4-triazole under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry
Polymer Science: Its incorporation into polymers could impart unique properties, such as enhanced stability or specific interactions with other materials.
Mechanism of Action
The mechanism by which 2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell growth or apoptosis, by binding to key proteins or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(6-fluoro-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
2-(6-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide: Bromine substitution may affect its chemical properties and applications.
Uniqueness
The presence of a chlorine atom in 2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its fluorine or bromine analogs, potentially offering different advantages in various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
Molecular Formula |
C15H16ClN5O |
|---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C15H16ClN5O/c1-9(2)14-18-15(20-19-14)17-13(22)8-21-6-5-10-3-4-11(16)7-12(10)21/h3-7,9H,8H2,1-2H3,(H2,17,18,19,20,22) |
InChI Key |
RCJSYAVOJTZZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one](/img/structure/B12164496.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12164497.png)

![N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12164510.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B12164516.png)
![1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]-](/img/structure/B12164521.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12164532.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12164544.png)


![N-benzyl-N-methyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164549.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide](/img/structure/B12164552.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164556.png)
![ethyl (2E)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164566.png)
